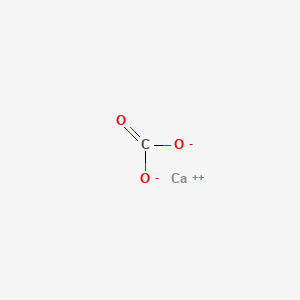
Carbonato de calcio
Descripción general
Descripción
Calcium carbonate is a chemical compound with the formula CaCO₃. It is a common substance found in rocks as the minerals calcite and aragonite, most notably in limestone, chalk, and marble. It is also the main component of shells of marine organisms, snails, and eggshells . Calcium carbonate is widely used in various industries, including construction, pharmaceuticals, and agriculture.
Synthetic Routes and Reaction Conditions:
Carbonation of Calcium Hydroxide: Calcium carbonate can be synthesized by passing carbon dioxide through a solution of calcium hydroxide (slaked lime): [ \text{Ca(OH)}_2 + \text{CO}_2 \rightarrow \text{CaCO}_3 + \text{H}_2\text{O} ]
Reaction of Calcium Chloride with Sodium Carbonate: Another method involves the reaction of calcium chloride with sodium carbonate: [ \text{CaCl}_2 + \text{Na}_2\text{CO}_3 \rightarrow \text{CaCO}_3 + 2\text{NaCl} ]
Industrial Production Methods:
Ground Calcium Carbonate (GCC): Produced by mechanically crushing and grinding natural sources such as limestone.
Precipitated Calcium Carbonate (PCC): Produced through a chemical precipitation process, resulting in a purer and finer product.
Types of Reactions:
Reaction with Acids: Calcium carbonate reacts with acids to produce carbon dioxide, water, and a corresponding calcium salt. For example, with hydrochloric acid: [ \text{CaCO}_3 + 2\text{HCl} \rightarrow \text{CaCl}_2 + \text{CO}_2 + \text{H}_2\text{O} ]
Thermal Decomposition: When heated, calcium carbonate decomposes to form calcium oxide (quicklime) and carbon dioxide: [ \text{CaCO}_3 \rightarrow \text{CaO} + \text{CO}_2 ]
Common Reagents and Conditions:
Acids: Hydrochloric acid, sulfuric acid.
Major Products:
Calcium Salts: Such as calcium chloride.
Calcium Oxide: Used in various industrial applications.
Aplicaciones Científicas De Investigación
Calcium carbonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a standard for calibrating instruments.
Biology: Studied for its role in biomineralization processes in marine organisms and its potential in drug delivery systems.
Medicine: Used as a calcium supplement and antacid.
Industry: Utilized in the production of paper, plastics, paints, and as a filler in various products.
Mecanismo De Acción
Target of Action
Calcium carbonate primarily targets the stomach and the bones . In the stomach, it acts as an antacid, neutralizing gastric acidity and increasing gastric and duodenal pH . In bones, it serves as a calcium supplement, helping to prevent or decrease the rate of bone loss in conditions like osteoporosis .
Mode of Action
Calcium carbonate is a basic compound that neutralizes hydrochloric acid in gastric secretions . This neutralization process results in the formation of water and carbon dioxide, thereby increasing the pH of the stomach and duodenum . The increase in pH may inhibit the action of pepsin, an enzyme involved in protein digestion . Calcium carbonate also increases bicarbonate ions and prostaglandins, which may confer cytoprotective effects .
In the case of bone health, calcium carbonate provides the necessary building blocks for bone formation and maintenance . Calcium ions from the bloodstream are continuously deposited and withdrawn from the bones to maintain calcium balance .
Biochemical Pathways
The primary biochemical pathway affected by calcium carbonate is the neutralization of stomach acid. This process involves the reaction of calcium carbonate with hydrochloric acid to form calcium chloride, water, and carbon dioxide .
In terms of bone health, calcium carbonate contributes to the mineralization process of bones. This process involves the deposition of calcium ions in the bone matrix, which is crucial for maintaining bone strength and density .
Pharmacokinetics
The pharmacokinetics of calcium carbonate involves its absorption, distribution, metabolism, and excretion (ADME). Upon oral administration, calcium carbonate is absorbed in the gastrointestinal tract. The extent of absorption can vary depending on factors such as the presence of food and the acidity of the stomach . Once absorbed, calcium ions are distributed throughout the body, particularly to the bones . The metabolism of calcium carbonate primarily involves its conversion to calcium ions and carbonate ions . Excretion of calcium occurs mainly through the kidneys .
Result of Action
The action of calcium carbonate results in the relief of heartburn and acid indigestion . By neutralizing stomach acid, it can alleviate symptoms associated with excess gastric acidity. As a calcium supplement, it helps in maintaining bone health and preventing conditions like osteoporosis .
On a cellular level, calcium carbonate can influence various cellular processes due to the critical role of calcium ions in cell signaling . For instance, it can affect muscle contraction, nerve impulse transmission, and other calcium-dependent processes .
Action Environment
The action of calcium carbonate can be influenced by various environmental factors. For instance, the pH of the stomach can affect the dissolution and absorption of calcium carbonate . Additionally, factors such as diet, age, and health status can influence the body’s ability to absorb and utilize calcium .
In the context of microbially induced calcium carbonate precipitation (MICP), environmental factors such as ammonium concentration, oxygen availability, and the presence of certain bacteria can influence the precipitation process . This has implications for the use of calcium carbonate in environmental and engineering applications, such as soil stabilization and carbon dioxide sequestration .
Análisis Bioquímico
Biochemical Properties
Calcium carbonate plays a significant role in biochemical reactionsIn the MICP process, urease, an enzyme produced by various microorganisms, plays a major role in urea hydrolysis .
Cellular Effects
The presence of calcium carbonate influences various cellular processes. It is involved in the formation of calcite crystal structures using various calcium sources . The environmental factors affecting the production of urease and carbonate precipitation are also influenced by the presence of calcium carbonate .
Molecular Mechanism
At the molecular level, calcium carbonate reacts with acids, releasing carbonic acid which quickly disintegrates into carbon dioxide and water . This reaction is fundamental to many biochemical processes involving calcium carbonate.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of calcium carbonate can change over time. For instance, in the process of biomineralization, the production of biominerals involves cellular activities that specifically direct the formation of minerals . The minerals are directly synthesized at a specific location within or on the cell, but only under certain conditions .
Metabolic Pathways
Calcium carbonate is involved in several metabolic pathways. It interacts with various enzymes and cofactors during the process of biomineralization . The presence of calcium carbonate can also affect metabolic flux or metabolite levels.
Comparación Con Compuestos Similares
Calcium Oxide (CaO): Produced by the thermal decomposition of calcium carbonate. It is used in construction and as a reagent in various chemical processes.
Calcium Hydroxide (Ca(OH)₂): Formed by the reaction of calcium oxide with water. It is used in water treatment and as a pH regulator.
Magnesium Carbonate (MgCO₃): Similar in structure and properties to calcium carbonate but used in different applications such as antacids and as a drying agent.
Uniqueness of Calcium Carbonate:
Versatility: Widely used across multiple industries due to its abundance and diverse applications.
Biocompatibility: Safe for use in medical and pharmaceutical applications.
Stability: Chemically stable under normal conditions, making it suitable for long-term use in various products.
Propiedades
IUPAC Name |
calcium;carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O3.Ca/c2-1(3)4;/h(H2,2,3,4);/q;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTYYLEPIZMXCLO-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])[O-].[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CaCO3, CCaO3 | |
| Record name | CALCIUM CARBONATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25005 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CALCIUM CARBONATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | CALCIUM CARBONATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1193 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | calcium carbonate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Calcium_carbonate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3036238 | |
| Record name | Calcium carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3036238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Calcium carbonate appears as white, odorless powder or colorless crystals. Practically insoluble in water. Occurs extensive in rocks world-wide. Ground calcium carbonate (CAS: 1317-65-3) results directly from the mining of limestone. The extraction process keeps the carbonate very close to its original state of purity and delivers a finely ground product either in dry or slurry form. Precipitated calcium carbonate (CAS: 471-34-1) is produced industrially by the decomposition of limestone to calcium oxide followed by subsequent recarbonization or as a by-product of the Solvay process (which is used to make sodium carbonate). Precipitated calcium carbonate is purer than ground calcium carbonate and has different (and tailorable) handling properties., Dry Powder; Dry Powder, Liquid; Dry Powder, Liquid, Other Solid; Dry Powder, Other Solid; Dry Powder, Pellets or Large Crystals; Dry Powder, Water or Solvent Wet Solid; Liquid; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid, Other Solid; Water or Solvent Wet Solid; Water or Solvent Wet Solid, Liquid; Water or Solvent Wet Solid, Liquid, Other Solid; Water or Solvent Wet Solid, Other Solid, White crystalline or amorphous, odourless and tasteless powder, White, odorless powder or colorless crystals; [NIOSH], WHITE POWDER OR PELLETS., White, odorless powder or colorless crystals. Calcium carbonate is soluble in concentrated mineral acids., White, odorless powder or colorless crystals. | |
| Record name | CALCIUM CARBONATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25005 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Carbonic acid calcium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | CALCIUM CARBONATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Calcium carbonate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/544 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | CALCIUM CARBONATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1193 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | CALCIUM CARBONATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/220 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Calcium carbonate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0090.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
Decomposes (NIOSH, 2023), decomposes, Decomposes | |
| Record name | CALCIUM CARBONATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25005 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CALCIUM CARBONATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/220 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Calcium carbonate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0090.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
0.001 % (NIOSH, 2023), Practically insoluble in water and in alcohol. Dissolves with effervescence in diluted acetic acid, in diluted hydrochloric acid and in diluted nitric acid, and the resulting solutions, after boiling, give positive tests for calcium., Solubility Product constant: 3.36X10-9 at 25 °C, ALKALI HYDROXIDE REDUCES ITS SOLUBILITY, INSOL IN ALCOHOL, SOLUBILITY IN H2O INCR BY AMMONIUM SALT & BY CO2, Practically insoluble in water; soluble in dilute acids, For more Solubility (Complete) data for CALCIUM CARBONATE (6 total), please visit the HSDB record page., Solubility in water, mg/l at 25 °C: 14 (very poor), 0.001% | |
| Record name | CALCIUM CARBONATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25005 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CALCIUM CARBONATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | CALCIUM CARBONATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/927 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CALCIUM CARBONATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1193 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Calcium carbonate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0090.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
2.7 to 2.95 (NIOSH, 2023), Bulk density: 40-100 lb/cubic ft; screen analysis: usually 200 to 325 mesh, 2.8 g/cm³, 2.7-2.95 | |
| Record name | CALCIUM CARBONATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25005 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CALCIUM CARBONATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/927 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CALCIUM CARBONATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1193 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | CALCIUM CARBONATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/220 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Calcium carbonate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0090.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Pressure |
0 mmHg (approx) (NIOSH, 2023), 0 mmHg (approx) | |
| Record name | CALCIUM CARBONATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25005 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CALCIUM CARBONATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/220 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Calcium carbonate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0090.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Mechanism of Action |
Calcium carbonate is a basic inorganic salt that acts by neutralizing hydrochloric acid in gastric secretions. It also inhibits the action of pepsin by increasing the pH and via adsorption. Cytoprotective effects may occur through increases in bicarbonate ion (HCO3-) and prostaglandins. Neutralization of hydrochloric acid results in the formation of calcium chloride, carbon dioxide and water. Approximately 90% of calcium chloride is converted to insoluble calcium salts (e.g. calcium carbonate and calcium phosphate). | |
| Record name | Calcium carbonate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06724 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Impurities |
Major contaminants: magnesium carbonate and silica, Both natural ground and precipitated calcium carbonate can contain low levels of impurities that are regulated. The impurities depend on the source of material, processing, and the final grade. Impurities are typically trace metals and naturally occurring minerals. | |
| Record name | CALCIUM CARBONATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/927 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White hexagonal crystals or powder (Calcite); white orthrombic crystals or powder (Argonite); colorless hexagonal crystals (vaterite) | |
CAS No. |
471-34-1, 13397-26-7, 13701-58-1, 1317-65-3 | |
| Record name | CALCIUM CARBONATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25005 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Calcium carbonate [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000471341 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Calcite (Ca(CO3)) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013397267 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vaterite (Ca(CO3)) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013701581 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Calcium carbonate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06724 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Carbonic acid calcium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Calcium carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3036238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Calcium carbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.765 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CALCIUM CARBONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H0G9379FGK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CALCIUM CARBONATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/927 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CALCIUM CARBONATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1193 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | CALCIUM CARBONATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/220 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Calcium carbonate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh-rtecs/EV922DE0.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
1517 to 2442 °F (Decomposes) (NIOSH, 2023), 1517-2442 °F (decomposes), 1517-2442 °F (Decomposes) | |
| Record name | CALCIUM CARBONATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25005 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CALCIUM CARBONATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/220 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Calcium carbonate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0090.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of calcium carbonate?
A1: The molecular formula of calcium carbonate is CaCO3. Its molecular weight is 100.09 g/mol.
Q2: What are the different polymorphs of calcium carbonate?
A2: Calcium carbonate exists in three main polymorphs: calcite (stable phase), aragonite (metastable phase), and vaterite (least stable phase) []. The specific polymorph formed during synthesis depends on various factors, including temperature, pH, and the presence of additives. [, , ]
Q3: Does the source of calcium carbonate affect its properties?
A3: Yes, the source of calcium carbonate can significantly impact its properties. For example, precipitated calcium carbonate (PCC) typically exhibits higher purity, controlled particle size, and a narrower particle size distribution compared to naturally occurring ground calcium carbonate (GCC) [, ].
Q4: How is calcium carbonate used in dentin hypersensitivity treatment?
A4: Calcium carbonate, in combination with arginine, effectively occludes dentin tubules, reducing dentin fluid flow and providing relief from dentin hypersensitivity [, ]. The arginine component facilitates the deposition of a mineral plug containing calcium and phosphate within the tubules. []
Q5: What are the applications of calcium carbonate in the paper industry?
A5: In the paper industry, calcium carbonate serves as a filler, enhancing opacity, brightness, and printability. Surface-modified CaCO3 with improved adsorption properties is particularly beneficial in papermaking [, ].
Q6: Can calcium carbonate be used in drug delivery systems?
A6: Yes, specifically the vaterite polymorph of calcium carbonate shows promise in drug delivery applications due to its porous structure and ability to absorb and release bioactive compounds []. Research focuses on controlling the size of vaterite particles to enable penetration of blood capillaries and cells. []
Q7: Are there specific applications for nanosized calcium carbonate?
A7: Nanosized calcium carbonate finds applications in various fields, including:
- Aqueous systems: Enhancing thixotropy and improving viscosity properties in aqueous adhesives, paints, and polymers [].
- Biomedical applications: As a component in resorbable composite materials for bone augmentation due to its biocompatibility and influence on mechanical properties [].
- Polymer composites: Improving the mechanical properties of polymers like polypropylene by enhancing interfacial interactions [].
Q8: What is the environmental impact of calcium carbonate production?
A9: Traditional calcium carbonate production from limestone can have environmental drawbacks, including CO2 emissions and energy consumption []. Research is exploring alternative methods for CaCO3 production from waste materials, such as FGD gypsum and eggshell waste, to promote sustainability. [, ]
Q9: How can calcium carbonate be used for environmental remediation?
A9: Microbially induced calcium carbonate precipitation (MICP) is a promising technology for various environmental applications, including:
- Bioremediation: Removing heavy metals and other contaminants from soil and water [].
- CO2 sequestration: Trapping carbon dioxide in a solid mineral form, mitigating greenhouse gas emissions [].
- Soil stabilization: Improving soil strength and reducing erosion [].
Q10: What analytical methods are used to characterize calcium carbonate?
A10: Several analytical methods are employed to characterize calcium carbonate:
- X-ray diffraction (XRD): Identifying the different polymorphs of CaCO3 [, , ].
- Scanning electron microscopy (SEM): Observing the morphology and size of CaCO3 particles [, , , ].
- Atomic force microscopy (AFM): Studying the surface topography and roughness of CaCO3 [].
- Energy dispersive X-ray (EDX) and electron spectroscopy for chemical analysis (ESCA): Determining the elemental composition of CaCO3 samples [].
Q11: How is the quality of calcium carbonate controlled during production?
A11: Quality control of calcium carbonate involves monitoring various parameters, including:
- Chemical purity: Ensuring low levels of impurities, especially heavy metals [, ].
- Particle size distribution: Controlling the size and uniformity of CaCO3 particles to meet specific application requirements [, , , ].
- Whiteness and brightness: Meeting specific optical properties for applications like papermaking and plastics [, ].
Q12: What are the challenges associated with using calcium carbonate in some applications?
A12: Some challenges include:
- Controlling polymorphism: Achieving the desired CaCO3 polymorph consistently during synthesis can be challenging [].
- Dispersion and agglomeration: Preventing agglomeration of CaCO3 particles in liquid media is crucial for achieving optimal performance in various applications [, , ].
- Solubility and bioavailability: The limited solubility of CaCO3 can impact its bioavailability and effectiveness in certain applications, requiring the development of strategies to enhance dissolution and absorption [].
Q13: What are some future research directions for calcium carbonate?
A13: Future research in calcium carbonate will likely focus on:
- Sustainable production: Developing environmentally friendly and cost-effective methods for producing CaCO3 from waste materials [, , ].
- Tailored properties: Engineering CaCO3 particles with specific sizes, morphologies, and surface chemistries for targeted applications [, , ].
- Biomedical advancements: Exploring the potential of CaCO3, particularly vaterite, in drug delivery, bone tissue engineering, and other biomedical applications [, ].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl 4-hydroxy-2-[[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]methyl]-3-(4-hydroxyphenyl)-5-oxofuran-2-carboxylate](/img/structure/B1668136.png)




![(5s)-2-{[(1s)-1-(2-Fluorophenyl)ethyl]amino}-5-Methyl-5-(Trifluoromethyl)-1,3-Thiazol-4(5h)-One](/img/structure/B1668144.png)





![methyl (2S)-2-[[(2S,3S)-2-[[(2S)-2-[[3-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-2-hydroxy-5-methylhexyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoate](/img/structure/B1668155.png)

![L-Proline,N-[1-carboxy-5-[[[4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]-1H-indol-2-yl]carbonyl]amino]pentyl]alanyl-](/img/structure/B1668159.png)
